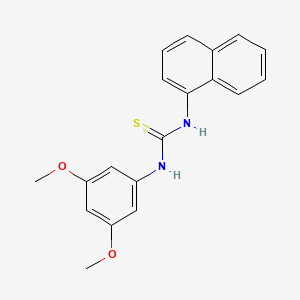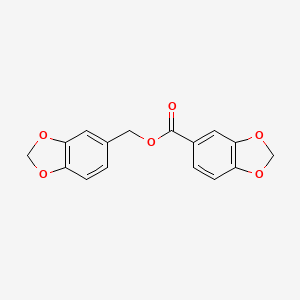![molecular formula C12H15Cl2NO3S B5711331 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a selective neurotoxin that has been used to study the noradrenergic system in animals and humans.
作用机制
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine selectively targets noradrenergic neurons by binding to the norepinephrine transporter (NET) and causing their degeneration. The degeneration of noradrenergic neurons leads to a reduction in norepinephrine levels in the brain and peripheral tissues. The exact mechanism by which this compound causes neuronal degeneration is not fully understood, but it is thought to involve oxidative stress and apoptosis.
Biochemical and Physiological Effects
The depletion of noradrenergic neurons by this compound has been shown to have various biochemical and physiological effects. In animals, this compound has been shown to impair learning and memory, reduce locomotor activity, and alter stress response. In humans, this compound has been shown to alter cognitive and emotional processing, as well as autonomic function.
实验室实验的优点和局限性
One of the main advantages of using 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to study the specific role of the noradrenergic system in various physiological and behavioral processes. However, there are also some limitations to using this compound. For example, the depletion of noradrenergic neurons by this compound is not complete, and there may be compensatory changes in other neurotransmitter systems. Additionally, the effects of this compound may vary depending on the dose and route of administration.
未来方向
There are several future directions for research on 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine. One area of research is to further elucidate the mechanisms by which this compound causes neuronal degeneration. Another area of research is to investigate the effects of this compound in various neuropsychiatric disorders, including depression, anxiety, and schizophrenia. Additionally, there is a need for more studies to investigate the long-term effects of this compound depletion on behavior and physiology. Finally, there is a need for the development of new and more selective neurotoxins that can be used to study other neurotransmitter systems.
合成方法
The synthesis of 1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine involves the reaction of 2,4-dichloro-5-methoxybenzenesulfonyl chloride with piperidine in the presence of a base. The resulting product is then purified by recrystallization. The purity of the final product is determined by various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine has been used extensively in scientific research to selectively deplete noradrenergic neurons in animals and humans. It has been used to study the role of the noradrenergic system in various physiological and behavioral processes, including learning and memory, attention, arousal, and stress response. This compound has also been used to study the pathophysiology of various neuropsychiatric disorders, including depression, anxiety, and schizophrenia.
属性
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO3S/c1-18-11-8-12(10(14)7-9(11)13)19(16,17)15-5-3-2-4-6-15/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNZTSDXOBEFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)

![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)

![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)

![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)

![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)